![molecular formula C20H23BrN4O2 B2843826 3-(3-bromo-4-methoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide CAS No. 1797183-32-4](/img/structure/B2843826.png)

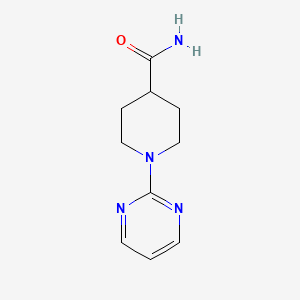

3-(3-bromo-4-methoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule with several functional groups. It contains a bromo-methoxyphenyl group, a pyrazolo[1,5-a]pyrimidinyl group, and a propanamide group. These groups could potentially give the compound interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromo-methoxyphenyl group would likely contribute significant steric bulk, while the pyrazolo[1,5-a]pyrimidinyl group could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromo-methoxyphenyl and pyrazolo[1,5-a]pyrimidinyl groups. The bromine atom could potentially act as a leaving group in nucleophilic substitution reactions, while the pyrazolo[1,5-a]pyrimidinyl group could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the bromo-methoxyphenyl group could potentially increase the compound’s lipophilicity, while the pyrazolo[1,5-a]pyrimidinyl group could potentially contribute to its aromaticity .科学的研究の応用

Antiviral Activity

Research has shown that certain pyrazolo[3,4-d]pyrimidine analogues exhibit antiviral activity. For example, compounds synthesized from 4-amino-3-cyanopyrazolo[3,4-d]pyrimidine demonstrated activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena, Coleman, Drach, & Townsend, 1990). Additionally, new pyrazolopyrimidines derivatives showed significant potential as anti-5-lipoxygenase agents, with applications in cancer treatment (Rahmouni et al., 2016).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives highlighted their potential in combating microbial infections (Abunada et al., 2008).

Fluorescent Probes and Imaging

Pyrazolo[1,5-a]pyrimidines have been used as intermediates for the preparation of functional fluorophores. They show promising applications as fluorescent probes for detecting biologically or environmentally relevant species, with some derivatives exhibiting high fluorescence intensity and quantum yields (Castillo, Tigreros, & Portilla, 2018).

Anticancer and Anti-inflammatory Agents

Certain 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, showing potential as anticancer agents. These compounds have also been investigated for their 5-lipoxygenase inhibition activities, suggesting potential anti-inflammatory applications (Rahmouni et al., 2016).

Phosphodiesterase Inhibition

Pyrazolo[3,4-d]pyrimidones have been studied for their specific inhibition of cGMP specific (type V) phosphodiesterase, indicating their potential in treating conditions like hypertension (Dumaitre & Dodic, 1996).

Central Nervous System Disorders

A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was designed and synthesized, showing potential as phosphodiesterase 1 (PDE1) inhibitors. These compounds have been considered for treating cognitive deficits associated with various central nervous system disorders, including schizophrenia and Alzheimer's disease (Li et al., 2016).

将来の方向性

特性

IUPAC Name |

3-(3-bromo-4-methoxyphenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN4O2/c1-14-10-19-23-12-16(13-25(19)24-14)4-3-9-22-20(26)8-6-15-5-7-18(27-2)17(21)11-15/h5,7,10-13H,3-4,6,8-9H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAMIAQFQIPWIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC(=C(C=C3)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)benzonitrile](/img/structure/B2843743.png)

![N-(4-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2843744.png)

![N-(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-2-chloroacetamide](/img/structure/B2843748.png)

![Ethyl 2-(benzofuran-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2843749.png)

![5-(5-methylfuran-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2843752.png)

![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2843754.png)

![N-(4-(tert-butyl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2843756.png)

![1-(4-bromophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2843757.png)

![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2843760.png)